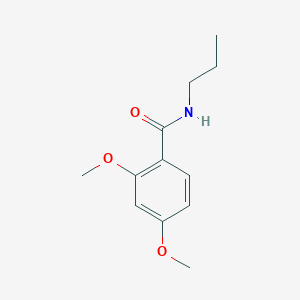
4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that contains bromine, chlorine, and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one typically involves the bromination and chlorination of a benzoxazole precursor. Common reagents used in these reactions include bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction may be carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar reagents but optimized for efficiency and yield. The process may include steps for purification and isolation of the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where one or more of the halogen atoms (bromine or chlorine) are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to different derivatives.
Coupling Reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds, expanding the compound’s utility in synthesis.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dibromo-1,3-benzoxazol-2(3H)-one: Lacks the chlorine atom but shares similar bromination.
5-Chloro-1,3-benzoxazol-2(3H)-one: Lacks the bromine atoms but includes the chlorine atom.
1,3-Benzoxazol-2(3H)-one: The parent compound without halogen substitutions.
Uniqueness
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is unique due to its specific halogenation pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms can provide distinct properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H2Br2ClNO2 |
|---|---|
Poids moléculaire |
327.36 g/mol |
Nom IUPAC |
4,6-dibromo-5-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H2Br2ClNO2/c8-2-1-3-6(4(9)5(2)10)11-7(12)13-3/h1H,(H,11,12) |
Clé InChI |
FZPCDZFSIXHGFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)Cl)Br)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)


![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)


![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)
